

7-Nitroindoline-2,3-dione as a chemical intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Nitroindoline-2,3-dione

Cat. No.: B044079

[Get Quote](#)

An In-depth Technical Guide to **7-Nitroindoline-2,3-dione**: A Core Intermediate in Modern Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **7-nitroindoline-2,3-dione**, also known as 7-nitroisatin, a pivotal chemical intermediate. We will dissect its synthesis, explore its rich reactivity, and illuminate its role as a versatile scaffold in the landscape of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists who require a blend of theoretical understanding and practical, field-proven insights into this valuable heterocyclic compound.

Introduction: The Strategic Importance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized as "privileged scaffolds" in medicinal chemistry.^{[1][2]} First identified in 1841 through the oxidation of indigo dye, the isatin core is a versatile precursor for a vast array of pharmacologically active molecules and synthetic targets.^{[2][3]} Its unique structural motif, featuring a fused aromatic ring and a reactive dicarbonyl system, allows for facile diversification and the synthesis of complex molecular architectures like spirooxindoles and other heterocyclic hybrids.^{[1][4]}

Among the myriad of isatin derivatives, 7-nitroisatin (**7-nitroindoline-2,3-dione**) emerges as a particularly valuable building block.[\[5\]](#)[\[6\]](#) The presence of a strongly electron-withdrawing nitro group at the C7 position significantly modulates the electronic properties of the entire molecule. This influences the acidity of the N-H proton, the electrophilicity of the carbonyl carbons, and the reactivity of the aromatic ring, opening up unique synthetic pathways. Consequently, 7-nitroisatin serves as a crucial starting material for targeted therapies, including potential anticancer and antimicrobial agents, making a comprehensive understanding of its properties and handling essential for the modern chemist.[\[5\]](#)

Core Physicochemical & Structural Data

7-Nitroisatin typically presents as a yellow to orange crystalline powder.[\[6\]](#)[\[7\]](#) Its solubility profile is characteristic of polar organic molecules; it is generally soluble in polar organic solvents like DMSO and DMF but has limited solubility in water.[\[6\]](#)[\[7\]](#)

Property	Value	Source(s)
Chemical Name	7-Nitroindoline-2,3-dione; 7-Nitro-1H-indole-2,3-dione	[6] [8] [9]
CAS Number	112656-95-8	[10] [11] [12]
Molecular Formula	C ₈ H ₄ N ₂ O ₄	[7] [10]
Molecular Weight	192.13 g/mol	[5] [10]
Appearance	Yellow to orange crystalline powder	[6]
Melting Point	~265 °C	[6]
Density	~1.65 g/cm ³	[6]
pKa	7.98 ± 0.20 (Predicted)	[5] [6]
Solubility	Soluble in DMF, DMSO, ethanol; sparingly soluble in water	[6] [7]

Synthesis of 7-Nitroisatin: A Protocol Grounded in Classic Chemistry

The direct nitration of isatin is often challenging, typically yielding the 5-nitro isomer as the major product due to the directing effects of the acylamino group within the heterocyclic ring. [13] Therefore, the regioselective synthesis of 7-nitroisatin requires a more strategic approach. The Sandmeyer isatin synthesis, a robust and time-honored method, provides a reliable pathway when starting with the appropriately substituted aniline.[3][14]

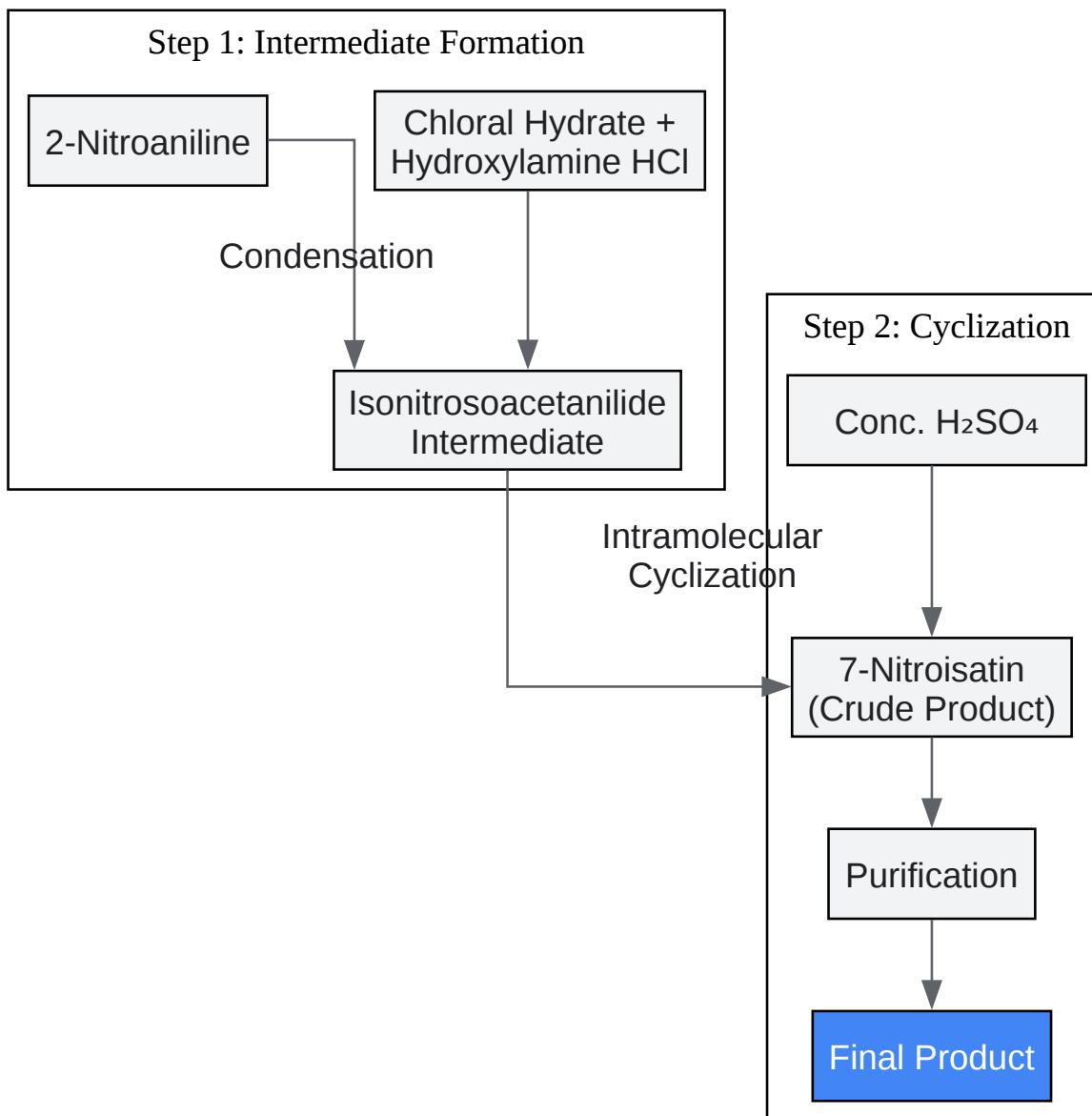
The process begins with the formation of an isonitrosoacetanilide from 2-nitroaniline, which is then cyclized under strong acidic conditions to yield the target 7-nitroisatin.

Experimental Protocol: Sandmeyer Synthesis of 7-Nitroisatin

This two-step protocol is adapted from the classical Sandmeyer methodology.[3][14][15]

Step 1: Synthesis of 2-hydroxyimino-N-(2-nitrophenyl)acetamide (Isonitrosoacetanilide Intermediate)

- **Reaction Setup:** In a 2 L round-bottom flask equipped with a mechanical stirrer, combine chloral hydrate (0.54 mol) and sodium sulfate (1300 g) in 1200 mL of deionized water.
- **Addition of Aniline:** Prepare a solution of 2-nitroaniline (0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol). Warm gently to dissolve, then add this solution to the reaction flask.
- **Hydroxylamine Addition:** Add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water to the reaction mixture.
- **Heating and Isolation:** Heat the mixture in a water bath, bringing the internal temperature to 80-90 °C. Maintain this temperature for 1-2 hours. A precipitate will form.
- **Work-up:** Cool the mixture in an ice bath. Filter the resulting solid precipitate, wash thoroughly with cold water, and dry to yield the isonitrosoacetanilide intermediate.


Causality Insight: The initial reaction between chloral hydrate and hydroxylamine forms a reactive species that undergoes condensation with 2-nitroaniline. The sodium sulfate serves to increase the ionic strength of the solution, which helps to "salt out" the organic product, driving the reaction to completion and simplifying isolation.[15]

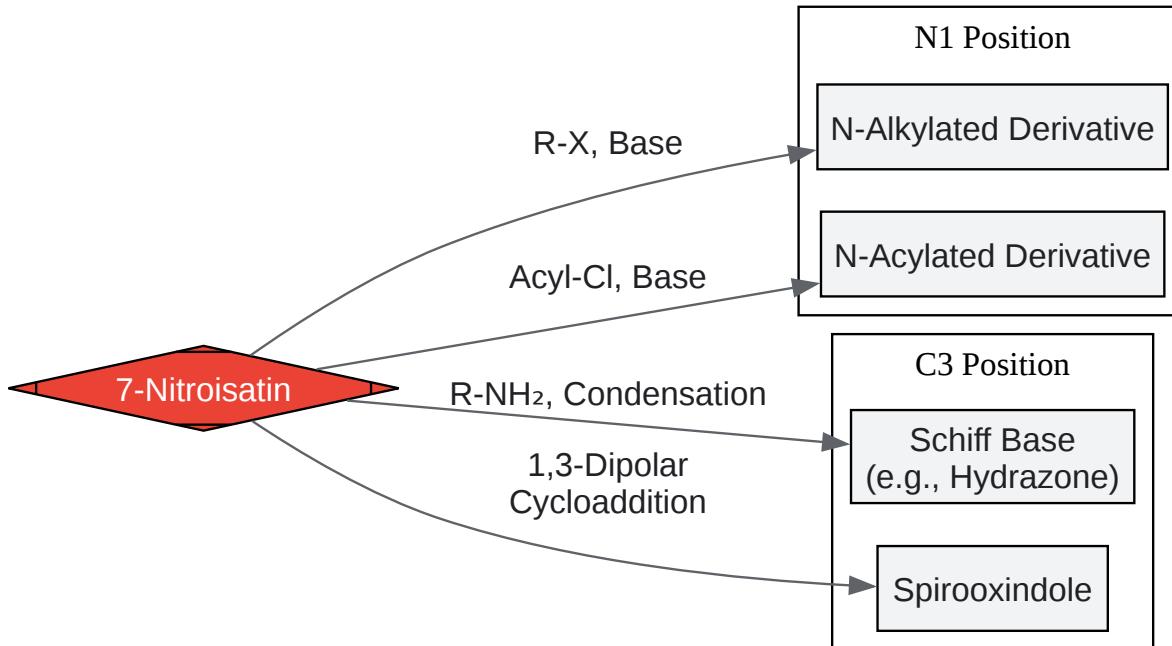
Step 2: Cyclization to 7-Nitroindoline-2,3-dione

- **Reaction Setup:** In a 1 L flask fitted with a mechanical stirrer and a thermometer, carefully warm concentrated sulfuric acid (approx. 4-5 molar equivalents relative to the intermediate) to 50 °C.
- **Addition of Intermediate:** Add the dried isonitrosoacetanilide intermediate from Step 1 in small portions, ensuring the reaction temperature is maintained between 60-70 °C. Use an ice bath for external cooling as the reaction is exothermic.
- **Reaction Completion:** After the addition is complete, heat the mixture to 80 °C for 10-15 minutes to ensure the cyclization is complete.[15]
- **Work-up:** Carefully pour the hot acid mixture over a large volume of crushed ice. The 7-nitroisatin product will precipitate.
- **Purification:** Filter the crude solid, wash with copious amounts of cold water until the filtrate is neutral, and then dry. For higher purity, the product can be recrystallized from a suitable solvent such as glacial acetic acid or ethanol.

Causality Insight: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates the oxime, facilitating an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) onto the ortho position of the aniline ring, leading to the formation of the five-membered heterocyclic ring of the isatin core.[16]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for the Sandmeyer synthesis of 7-Nitroisatin.

The Reactive Landscape of 7-Nitroisatin

The chemical personality of 7-nitroisatin is defined by three primary reactive centers: the acidic N-H proton at position 1, the highly electrophilic C3-carbonyl, and the electron-deficient aromatic ring.

- N-Substitution Reactions: The N-H proton is acidic and can be readily deprotonated by a mild base to form an ambident nucleophile. This allows for a wide range of N-alkylation, N-arylation, and N-acylation reactions, providing a straightforward handle for attaching various side chains and modifying solubility or biological targeting.[13]
- C3-Carbonyl Condensation: The C3-ketone is the most electrophilic site and readily undergoes condensation reactions with a variety of nucleophiles. This is the most common site for derivatization. Reactions with hydrazines, hydroxylamines, and thiosemicarbazides lead to the formation of hydrazones, oximes, and thiosemicarbazones, respectively. These derivatives are frequently explored in medicinal chemistry for their potent biological activities. [17]
- Aromatic Ring Chemistry: The potent electron-withdrawing effect of the C7-nitro group deactivates the benzene ring towards traditional electrophilic substitution. However, it makes the ring susceptible to nucleophilic aromatic substitution (S_{NA}_r), particularly if a suitable leaving group were present.

Key Reaction Pathways Diagram

[Click to download full resolution via product page](#)

Caption: Major reaction pathways for the derivatization of 7-Nitroisatin.

Application in Drug Discovery: A Scaffold for Bioactive Agents

The isatin scaffold is a prolific source of lead compounds in drug discovery.[\[18\]](#) Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[\[1\]](#)[\[19\]](#)[\[20\]](#) The 7-nitro substitution is a strategic choice in molecular design, as the nitro group can act as a hydrogen bond acceptor and its electronic influence can tune the binding affinity of the molecule to its biological target.[\[21\]](#)

A prominent application of substituted isatins is in the development of kinase inhibitors for cancer therapy. For instance, derivatives of the closely related 5-nitroisatin have been designed and synthesized as potent inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme often overexpressed in cancer cells.[\[21\]](#)[\[22\]](#)[\[23\]](#)

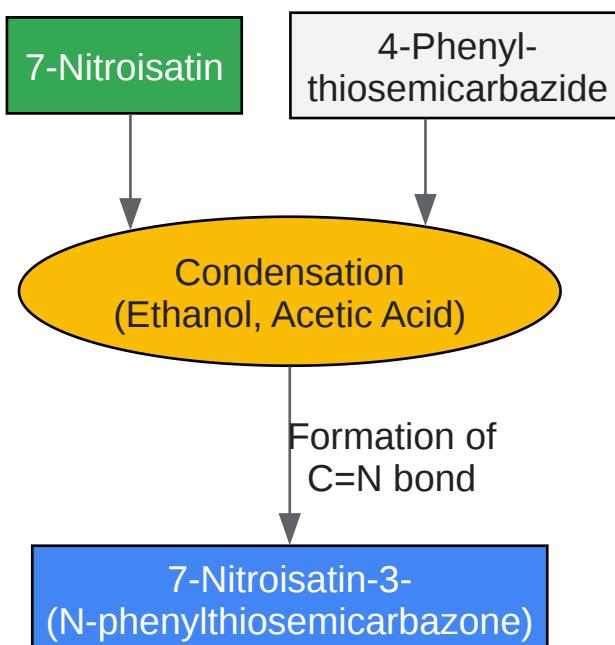
Case Study: Synthesis of a 7-Nitroisatin-Based Thiosemicarbazone

Thiosemicarbazones derived from isatins are a well-established class of bioactive compounds.[\[17\]](#) The following workflow illustrates the synthesis of a potential anticancer agent from 7-nitroisatin.

Experimental Protocol: Synthesis of a 7-Nitroisatin Thiosemicarbazone

- **Dissolution:** Dissolve 7-nitroisatin (1 mmol) in 15 mL of warm ethanol in a 50 mL flask. Add a few drops of glacial acetic acid to act as a catalyst.
- **Nucleophile Addition:** In a separate container, dissolve 4-phenylthiosemicarbazide (1 mmol) in 10 mL of ethanol. Add this solution dropwise to the stirring 7-nitroisatin solution.

- Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
- Purification: Collect the solid by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum to yield the pure thiosemicarbazone derivative.


Illustrative Structure-Activity Relationship (SAR) Data

The table below presents hypothetical, yet plausible, data based on known SAR trends for isatin thiosemicarbazones, illustrating how modifications to the derivative could impact its biological potency.

Compound	R-Group on Thiosemicarbazide	Hypothetical CDK2 Inhibition (IC_{50} , μM)
1	Phenyl	5.2
2	4-Chlorophenyl	1.8
3	4-Methoxyphenyl	8.5
4	Cyclohexyl	12.1

Insight: This illustrative data shows that adding an electron-withdrawing group (Cl) to the phenyl ring can enhance potency, while an electron-donating group (OCH_3) or a non-aromatic group (cyclohexyl) may decrease it. This highlights the importance of 7-nitroisatin as a platform for systematic medicinal chemistry exploration.[24]

Bioactive Agent Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis of a bioactive thiosemicarbazone from 7-Nitroisatin.

Conclusion and Future Outlook

7-Nitroindoline-2,3-dione is more than just another chemical; it is a strategic intermediate that empowers chemists to build molecular complexity and access novel biological activities. Its well-defined reactivity, coupled with a reliable synthetic route, makes it an indispensable tool in both academic research and industrial drug development. The electron-withdrawing nature of the nitro group provides a unique electronic signature that continues to be exploited in the rational design of targeted inhibitors and other functional molecules. As our understanding of disease pathways becomes more nuanced, the demand for versatile and tunable scaffolds like 7-nitroisatin will undoubtedly grow, ensuring its place in the synthetic chemist's toolbox for years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [guidechem.com]
- 6. Ibaocochemicals.com [Ibaocochemicals.com]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
- 9. 7-Nitroisatin; 7-nitro-1H-indole-2,3-dione | Chemrio [chemrio.com]
- 10. 7-NITROISATIN | 112656-95-8 [m.chemicalbook.com]
- 11. 7-Nitroindoline-2,3-dione - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 12. calpaclab.com [calpaclab.com]
- 13. rjpbc.com [rjpbc.com]
- 14. synarchive.com [synarchive.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]
- 24. Drug Discovery & Development Services and Capabilities| RTI [rti.org]
- To cite this document: BenchChem. [7-Nitroindoline-2,3-dione as a chemical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044079#7-nitroindoline-2-3-dione-as-a-chemical-intermediate\]](https://www.benchchem.com/product/b044079#7-nitroindoline-2-3-dione-as-a-chemical-intermediate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com